4-Fluorobiphenyl's Enhanced Stability as an Anion Radical vs. 4-Chloro- and 4-Bromobiphenyl
The 4-fluorobiphenylide radical anion exhibits superior stability at low temperatures compared to its chloro- and bromo- analogs. 4-Fluorobiphenylide is stable at -80°C in tetrahydrofuran, whereas 4-chlorobiphenyl and 4-bromobiphenyl react with potassium under identical conditions to form radicals that decompose immediately via halide elimination [1]. This indicates a fundamentally different stability profile for fluorinated anion radicals.
| Evidence Dimension | Stability of anion radical |
|---|---|
| Target Compound Data | Stable at -80°C in tetrahydrofuran |
| Comparator Or Baseline | 4-Chlorobiphenyl and 4-bromobiphenyl: Form radicals that decompose immediately via halide elimination at -80°C in tetrahydrofuran |
| Quantified Difference | Qualitative difference between stability (fluorinated) and immediate decomposition (chlorinated/brominated) |
| Conditions | Reaction with potassium at -80°C in tetrahydrofuran; analyzed by Electron Spin Resonance (ESR) spectroscopy |
Why This Matters
This demonstrates that 4-fluorobiphenyl is the preferred substrate for reactions or studies involving persistent anionic intermediates, such as certain electrochemical or synthetic reductive processes, where the chloro- or bromo- analogs would fail due to rapid decomposition.
- [1] Ishizu, K., et al. (1968). Anion radicals of some fluorobiphenyls. Tetrahedron, 24(24), 6883-6887. https://doi.org/10.1016/S0040-4020(01)96802-4 View Source
